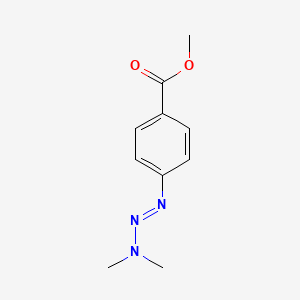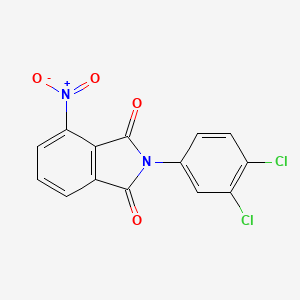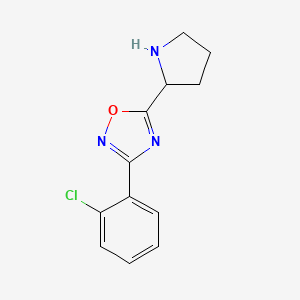
Benzoic acid, p-(3,3-dimethyl-1-triazeno)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate is an organic compound that belongs to the class of triazene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate typically involves the reaction of 4-aminobenzoic acid with 3,3-dimethyl-1-triazen-1-ium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes coupling with the triazene moiety to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around 0-5°C to ensure the stability of the diazonium intermediate.
Industrial Production Methods
On an industrial scale, the production of methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions, improved safety, and higher yields compared to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene moiety into amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Oxidation of the triazene moiety can yield nitroso or nitro derivatives.
Reduction: Reduction can produce primary or secondary amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate involves its interaction with specific molecular targets in biological systems. The triazene moiety can undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, such as DNA and proteins. This interaction can lead to the inhibition of key cellular processes, ultimately resulting in the desired biological effect. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce apoptosis (programmed cell death) in cancer cells by causing DNA damage.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate can be compared with other triazene derivatives, such as:
- **4-[(1E)-3,3-Dimethyltriaz
Methyl 4-[(1E)-3-methyl-1-triazen-1-yl]benzoate: Similar in structure but with a different substitution pattern on the triazene moiety.
Eigenschaften
CAS-Nummer |
29168-87-4 |
|---|---|
Molekularformel |
C10H13N3O2 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
methyl 4-(dimethylaminodiazenyl)benzoate |
InChI |
InChI=1S/C10H13N3O2/c1-13(2)12-11-9-6-4-8(5-7-9)10(14)15-3/h4-7H,1-3H3 |
InChI-Schlüssel |
QBIUIDQLFKGAPD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methyl-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15154492.png)
![3-{2-[(3-carboxypropanoyl)amino]ethyl}-5-nitro-1H-indole-2-carboxylic acid](/img/structure/B15154500.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-1-phenylethanamine](/img/structure/B15154506.png)
![1,3-dimethyl-5-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15154514.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B15154523.png)

![N-[(E)-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15154528.png)
![N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15154535.png)
![3-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-benzylpropanamide](/img/structure/B15154550.png)
![6-chloro-N-(furan-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15154557.png)
![3-{1-[(3-Nitrophenyl)sulfonyl]piperidin-2-yl}pyridine](/img/structure/B15154559.png)


![N-methyl-N'-[2-(trifluoromethyl)benzyl]propane-1,3-diamine](/img/structure/B15154582.png)
